N-[(Furan-2-YL)methyl]-2-(N-methyl5-chloro-2-methoxybenzenesulfonamido)acetamide
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Overview
Description
. It consists of a furan ring substituted with a methyl group and a sulfonamide moiety.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 2-furanylmethylamine with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction proceeds under appropriate conditions to form the desired product.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs in a controlled laboratory setting. Optimization of reaction conditions ensures high yields and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxygenated derivatives.
Substitution: The chloro substituent on the benzene ring is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide or amine.
Sulfonyl Chloride: Used for sulfonamide formation.
Base: Facilitates the condensation reaction.
Hydrogenation Catalysts: Employed for reduction reactions.
Major Products:: The primary product is the target compound itself, N-[(Furan-2-YL)methyl]-2-(N-methyl5-chloro-2-methoxybenzenesulfonamido)acetamide.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic properties due to its structural features.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While N-[(Furan-2-YL)methyl]-2-(N-methyl5-chloro-2-methoxybenzenesulfonamido)acetamide is unique in its structure, similar compounds include:
2,2’-Methylenebis[5-methylfuran]: .
2-Methylfuran: (a simpler derivative) .
Properties
Molecular Formula |
C15H17ClN2O5S |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H17ClN2O5S/c1-18(10-15(19)17-9-12-4-3-7-23-12)24(20,21)14-8-11(16)5-6-13(14)22-2/h3-8H,9-10H2,1-2H3,(H,17,19) |
InChI Key |
BJZCQOLSWGKLKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CO1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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